molecular formula C10H10F2O3 B1412906 Methyl 3,4-difluoro-5-methoxyphenylacetate CAS No. 1803832-42-9

Methyl 3,4-difluoro-5-methoxyphenylacetate

Cat. No.: B1412906
CAS No.: 1803832-42-9
M. Wt: 216.18 g/mol
InChI Key: WGDKIZGRKVCDPF-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-5-methoxyphenylacetate is an aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position. Its molecular formula is C₁₀H₁₀F₂O₃, and it belongs to the class of fluorinated methoxy phenylacetates. The methyl ester group enhances volatility and bioavailability, a common feature in agrochemicals for improved delivery .

Properties

IUPAC Name

methyl 2-(3,4-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-6(5-9(13)15-2)3-7(11)10(8)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDKIZGRKVCDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-difluoro-5-methoxyphenylacetate typically involves the esterification of 3,4-difluoro-5-methoxyphenylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 3,4-difluoro-5-methoxyphenylacetate may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification processes such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 3,4-difluoro-5-methoxyphenylacetate has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit promising activity against various cancer cell lines, including lung, breast, and prostate cancers. The presence of fluorine atoms can enhance the compound's biological activity by improving its interaction with molecular targets involved in tumor proliferation .

A study focusing on structure-activity relationships (SAR) found that modifications to the methoxy and fluorine substituents significantly influenced the potency of related compounds. For instance, analogs with fluorine at different positions showed varied anticancer activities, suggesting that Methyl 3,4-difluoro-5-methoxyphenylacetate could serve as a lead compound for further development in anticancer therapies .

Mechanism of Action
The mechanism by which Methyl 3,4-difluoro-5-methoxyphenylacetate exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it may interact with DDX3 helicase, a target implicated in cancer and viral infections . This interaction could lead to the disruption of cellular processes essential for tumor growth.

Organic Synthesis

Intermediate in Chemical Reactions
In organic chemistry, Methyl 3,4-difluoro-5-methoxyphenylacetate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.

Reactivity Profile
The compound can participate in several types of reactions:

  • Nucleophilic Substitution: The fluorine atoms can be substituted with other nucleophiles under basic conditions.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or acids.
  • Oxidation: The ester group can be oxidized to yield carboxylic acids.

Case Study: Anticancer Compound Development

A notable case study involved the modification of Methyl 3,4-difluoro-5-methoxyphenylacetate to create derivatives with enhanced anticancer activity. Researchers synthesized a series of analogs and evaluated their effectiveness against various cancer cell lines. The findings revealed that specific substitutions on the phenyl ring significantly impacted the compounds' potency, leading to several candidates for further clinical testing .

Case Study: Synthesis Pathways

Another research effort focused on optimizing synthetic pathways involving Methyl 3,4-difluoro-5-methoxyphenylacetate as an intermediate. By employing different reaction conditions and catalysts, chemists were able to improve yields and selectivity for desired products. This work highlights the compound's versatility as a building block in organic synthesis.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPotential anticancer agent with structural modifications enhancing activityActive against multiple cancer lines
Organic SynthesisIntermediate for synthesizing complex moleculesValuable for various chemical transformations
Mechanism of ActionInteraction with DDX3 helicase affecting tumor growthDisruption of critical cellular processes

Mechanism of Action

The mechanism by which Methyl 3,4-difluoro-5-methoxyphenylacetate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its behavior in chemical reactions. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 3,5-Difluoro-4-Methoxyphenylacetate (CAS 691905-11-0)

  • Structure : Ethyl ester with fluorine at 3,5-positions and methoxy at 4-position.
  • Molecular Formula : C₁₁H₁₂F₂O₃.
  • Key Differences: Ester Group: Ethyl vs. methyl, leading to higher molecular weight (242.21 g/mol vs. Substituent Positions: Fluorine at 3,5 vs. 3,4 positions; methoxy at 4 vs. 5 position.
  • Implications : Altered substituent positions may affect binding affinity in biological systems. The ethyl group could prolong environmental persistence due to reduced volatility compared to the methyl analog .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

  • Structure : Triazine-linked sulfonylurea backbone with methyl ester.
  • Molecular Formula : C₁₄H₁₅N₅O₆S (metsulfuron methyl ester).
  • Key Differences :
    • Core Structure : Triazine-sulfonylurea vs. simple phenylacetate.
    • Functionality : Targets acetolactate synthase (ALS) in plants, unlike the phenylacetate derivatives, which may act via different mechanisms.
  • Implications : Methyl 3,4-difluoro-5-methoxyphenylacetate lacks the triazine moiety critical for ALS inhibition, suggesting divergent pesticidal pathways .

Physical and Chemical Properties

Volatility and Solubility

  • Methyl Esters : Generally exhibit higher volatility than ethyl analogs due to lower molecular weight (e.g., methyl salicylate in has a boiling point of ~222°C vs. ethyl salicylate at 234°C). Methyl 3,4-difluoro-5-methoxyphenylacetate likely follows this trend, favoring faster evaporation in formulations .

  • Polarity: Fluorine atoms increase electronegativity, enhancing solubility in polar solvents compared to non-fluorinated analogs.

Biological Activity

Methyl 3,4-difluoro-5-methoxyphenylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 3,4-difluoro-5-methoxyphenylacetate is characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring. The structural formula can be represented as follows:

C10H10F2O3\text{C}_10\text{H}_10\text{F}_2\text{O}_3

This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that methyl 3,4-difluoro-5-methoxyphenylacetate exhibits significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. The compound has been shown to interact with epidermal growth factor receptors (EGFR), leading to reduced phosphorylation and subsequent cell proliferation inhibition in various cancer cell lines.

Case Studies

  • In Vitro Studies : In a study examining the effects of various derivatives on cancer cell lines, methyl 3,4-difluoro-5-methoxyphenylacetate demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, with a reported IC50 of approximately 5 µM against A431 human epidermoid carcinoma cells .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Methyl 3,4-difluoro-5-methoxyphenylacetate also displays antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Mechanisms Underlying Biological Activity

The biological activity of methyl 3,4-difluoro-5-methoxyphenylacetate can be explained through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, further promoting apoptosis in cancer cells .

Q & A

Q. What are the recommended storage conditions for Methyl 3,4-difluoro-5-methoxyphenylacetate to ensure its stability during experimental use?

  • Methodological Answer: Store the compound in a cool, dry environment (20–25°C) away from heat and moisture. Use airtight containers to prevent hydrolysis or oxidation. Avoid contact with strong acids/alkalis or oxidizing/reducing agents, as these may degrade the ester functional group .
  • Table 1: Stability Parameters
ParameterRecommended ConditionIncompatible Conditions
Temperature20–25°C>40°C
Humidity<40% RHExposure to moisture
LightProtect from lightDirect UV exposure
Chemical CompatibilityNeutral pHStrong acids/bases, oxidizers

Q. Which analytical techniques are most effective for characterizing the purity and structure of Methyl 3,4-difluoro-5-methoxyphenylacetate?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine and methoxy groups). Compare chemical shifts with analogous compounds like 3-methoxyphenylacetic acid .
  • High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase C18 column with acetonitrile/water gradients to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., C10_{10}H10_{10}F2_2O3_3) and detect fragmentation patterns.

Advanced Questions

Q. How can researchers optimize the synthesis of Methyl 3,4-difluoro-5-methoxyphenylacetate to improve yield and purity, particularly when addressing competing esterification or fluorination side reactions?

  • Methodological Answer:
  • Step 1: Use a two-step synthesis: (i) fluorination of 3,4-difluoro-5-methoxyphenylacetic acid via electrophilic substitution, followed by (ii) esterification with methanol under acid catalysis (e.g., H2_2SO4_4).
  • Step 2: Monitor reaction progress by thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) to detect intermediates.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization to isolate the ester from unreacted acid or fluorination byproducts .

Q. When encountering contradictory data regarding the reactivity of Methyl 3,4-difluoro-5-methoxyphenylacetate under acidic versus basic conditions, what methodological approaches should be employed to resolve these discrepancies?

  • Methodological Answer:
  • Controlled Hydrolysis Experiments:

Prepare parallel reactions in buffered solutions (pH 2–12) at 25°C.

Quantify degradation kinetics using HPLC to track ester hydrolysis.

Compare results with structurally similar esters (e.g., methyl phenylacetate, which degrades rapidly under strong alkaline conditions ).

  • Computational Modeling: Use density functional theory (DFT) to predict hydrolysis activation energies and identify reactive sites influenced by fluorine substituents .

Q. How should researchers address the lack of toxicological data for Methyl 3,4-difluoro-5-methoxyphenylacetate in experimental design?

  • Methodological Answer:
  • Surrogate Studies: Refer to toxicological profiles of analogous compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid, which lacks acute toxicity data ).
  • Precautionary Measures: Implement standard lab safety protocols (gloves, goggles, fume hoods) and conduct pilot-scale toxicity assays (e.g., Ames test for mutagenicity).

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points or spectral data for Methyl 3,4-difluoro-5-methoxyphenylacetate across studies?

  • Methodological Answer:
  • Reproducibility Checks: Synthesize the compound using published protocols and compare melting points with differential scanning calorimetry (DSC).
  • Cross-Validation: Collaborate with independent labs to verify NMR and MS data. For example, discrepancies in fluorine chemical shifts may arise from solvent effects or impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,4-difluoro-5-methoxyphenylacetate
Reactant of Route 2
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Methyl 3,4-difluoro-5-methoxyphenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.